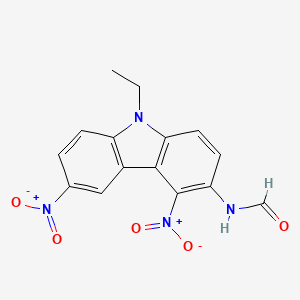
N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide: is a synthetic organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide typically involves the nitration of 9-ethylcarbazole followed by formylation. The nitration process introduces nitro groups at the 4 and 6 positions of the carbazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the nitro or formamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Compounds with new functional groups replacing the original nitro or formamide groups.
Wissenschaftliche Forschungsanwendungen
Biology: The compound’s derivatives have shown promise in biological studies, particularly in the development of fluorescent probes and sensors for detecting biological molecules .
Medicine: Research has explored the potential of carbazole derivatives, including N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide, in developing new therapeutic agents for treating diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings, due to its unique electronic and optical properties .
Wirkmechanismus
The mechanism of action of N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide involves its interaction with specific molecular targets and pathways. For instance, some carbazole derivatives exert their effects by modulating signaling pathways such as the p38 mitogen-activated protein kinase pathway, which plays a role in inflammation and cell survival . Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, leading to diverse pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
- N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)acetamide
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 1-(9-Ethyl-9H-carbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione
Comparison: N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide is unique due to its specific substitution pattern and functional groups, which confer distinct electronic and optical properties. Compared to similar compounds, it may exhibit different reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
80776-31-4 |
|---|---|
Molekularformel |
C15H12N4O5 |
Molekulargewicht |
328.28 g/mol |
IUPAC-Name |
N-(9-ethyl-4,6-dinitrocarbazol-3-yl)formamide |
InChI |
InChI=1S/C15H12N4O5/c1-2-17-12-5-3-9(18(21)22)7-10(12)14-13(17)6-4-11(16-8-20)15(14)19(23)24/h3-8H,2H2,1H3,(H,16,20) |
InChI-Schlüssel |
RQOFAINMEVKIOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3[N+](=O)[O-])NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



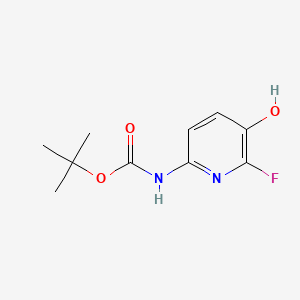
![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)

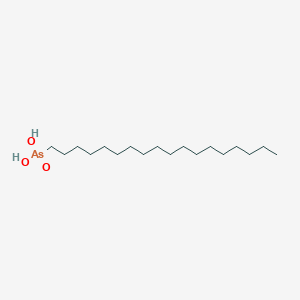

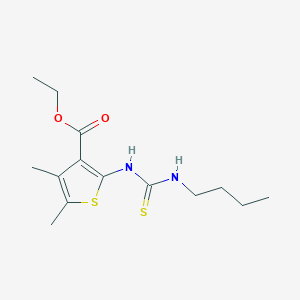
![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)

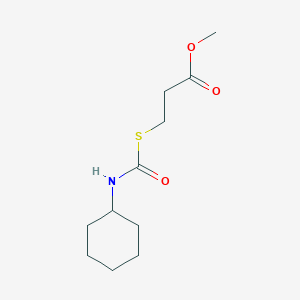
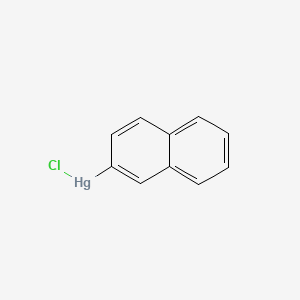
![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
